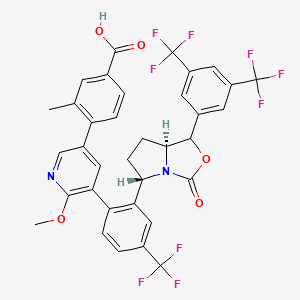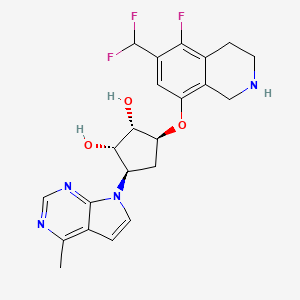![molecular formula C49H73N13O11 B10827834 NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)](/img/structure/B10827834.png)
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 39, identified by the PubMed ID 34982553, is a macrocyclic analogue of the apelin receptor agonist [Pyr 1]apelin-13. It was designed to have a reduced molecular weight and retains the cardiac actions of the endogenous ligand . Compound 39 activates G αi1 and β-arrestin2 recruitment with similar potency and efficacy to apelin-13 but does not activate G α12 signalling .
Preparation Methods
The synthetic routes and reaction conditions for compound 39 involve the use of specific reagents and conditions to achieve the desired macrocyclic structure. The detailed synthetic route is not explicitly mentioned in the available literature, but it typically involves the formation of macrocyclic rings through cyclization reactions . Industrial production methods would likely involve optimization of these synthetic routes to achieve high yield and purity.
Chemical Reactions Analysis
Compound 39 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 39 has several scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: It is used to study the apelin receptor and its associated signalling pathways.
Medicine: It has potential therapeutic applications due to its ability to activate specific signalling pathways without activating others.
Industry: It can be used in the development of new drugs and therapeutic agents
Mechanism of Action
Compound 39 exerts its effects by activating the apelin receptor, specifically G αi1 and β-arrestin2 recruitment. It does not activate G α12 signalling, which makes it unique compared to other similar compounds. The molecular targets and pathways involved include the apelin receptor and its associated signalling pathways .
Comparison with Similar Compounds
Compound 39 is compared with other similar compounds, such as:
Apelin-13: Compound 39 has similar potency and efficacy but does not activate G α12 signalling.
Other apelin receptor agonists: Compound 39 is unique in its ability to selectively activate specific signalling pathways without activating others
Similar compounds include other macrocyclic analogues of apelin receptor agonists .
Properties
Molecular Formula |
C49H73N13O11 |
|---|---|
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,5S,8S,11S,13Z,16S)-16-amino-2-[3-(diaminomethylideneamino)propyl]-8-(hydroxymethyl)-5-(2-methylpropyl)-3,6,9,17-tetraoxo-1,4,7,10-tetrazacycloheptadec-13-ene-11-carbonyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C49H73N13O11/c1-28(2)24-36-45(69)61-38(27-63)46(70)58-34(17-6-5-16-32(51)41(65)56-35(44(68)59-36)19-10-22-54-49(52)53)43(67)57-33(18-7-8-21-50)42(66)55-26-40(64)62-23-11-20-39(62)47(71)60-37(48(72)73)25-30-14-9-13-29-12-3-4-15-31(29)30/h3-6,9,12-15,28,32-39,63H,7-8,10-11,16-27,50-51H2,1-2H3,(H,55,66)(H,56,65)(H,57,67)(H,58,70)(H,59,68)(H,60,71)(H,61,69)(H,72,73)(H4,52,53,54)/b6-5-/t32-,33-,34-,35-,36-,37+,38-,39-/m0/s1 |
InChI Key |
VXVNSDXGZQXERO-NXDMJTDOSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C/C=C\C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CC3=CC=CC4=CC=CC=C43)C(=O)O)CO |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CC=CCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC4=CC=CC=C43)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)


![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)

![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)
![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

![N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)
![N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide](/img/structure/B10827795.png)

![4-[9-(4-chlorophenyl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-N-cyclopropylbenzamide](/img/structure/B10827818.png)


